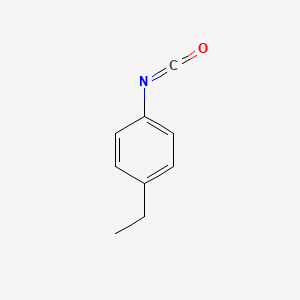

4-Ethylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPYUSLQCQDLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177702 | |

| Record name | p-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-50-3 | |

| Record name | 1-Ethyl-4-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23138-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023138503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N9K55SX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylphenyl isocyanate, a versatile reagent in organic synthesis, with a particular focus on its properties, synthesis, and potential applications in the field of drug discovery and development.

Core Properties of this compound

This compound, identified by the CAS number 23138-50-3 , is an aromatic isocyanate characterized by the presence of an ethyl group on the phenyl ring.[1] This substitution influences its reactivity and physical properties, making it a valuable building block in the synthesis of a variety of organic compounds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 23138-50-3 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.024 g/mL at 25 °C | |

| Boiling Point | 68 °C at 1 mmHg | |

| Flash Point | 190 °F (87.8 °C) | |

| Solubility | Soluble in many organic solvents. Reacts with water. |

Table 2: Spectroscopic Data

| Technique | Key Features | Source |

| FT-IR (Neat) | Strong, characteristic N=C=O stretch around 2250-2275 cm⁻¹ | [1] |

| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl protons (triplet and quartet) and aromatic protons. | [1] |

| ¹³C NMR (CDCl₃) | Resonances for the isocyanate carbon, aromatic carbons, and ethyl group carbons. | |

| Mass Spec (GC-MS) | Molecular ion peak corresponding to the molecular weight. | [1] |

Safety and Handling

Isocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are known respiratory and skin sensitizers.[1] Always consult the Safety Data Sheet (SDS) before use.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed, in contact with skin or if inhaled. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes skin and eye irritation. | Use only outdoors or in a well-ventilated area. |

| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | In case of inadequate ventilation wear respiratory protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved from its corresponding amine, 4-ethylaniline, through phosgenation or by using a phosgene equivalent. The use of triphosgene is a common and safer laboratory-scale alternative to gaseous phosgene.

Reaction Principle

The reaction involves the conversion of the primary amine group of 4-ethylaniline into an isocyanate group using a phosgene equivalent in the presence of a non-nucleophilic base.

Materials and Methods

-

Reactants: 4-Ethylaniline, Triphosgene (bis(trichloromethyl) carbonate), Triethylamine (or another non-nucleophilic base like diisopropylethylamine).

-

Solvent: Anhydrous dichloromethane (DCM) or toluene.

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as triphosgene is toxic and releases phosgene upon decomposition.

-

Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 4-ethylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution dropwise, maintaining the temperature at 0 °C.

-

Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.

-

Addition of Triphosgene: Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 1 hour. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, and compared with the data presented in Table 2.

Applications in Drug Development

The high reactivity of the isocyanate group makes this compound a valuable synthon for the introduction of a 4-ethylphenylurea or carbamate moiety into a molecule. These functional groups are prevalent in a wide range of biologically active compounds and approved drugs.

Synthesis of Substituted Ureas

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is a cornerstone in the synthesis of many kinase inhibitors and other therapeutic agents. The 4-ethylphenyl group can provide favorable hydrophobic interactions within the binding pocket of a target protein.

References

An In-depth Technical Guide to 4-Ethylphenyl Isocyanate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Ethylphenyl isocyanate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its molecular properties, provides step-by-step experimental protocols for its synthesis and derivatization, and explores its applications in the creation of pharmacologically active compounds.

Core Molecular and Physical Properties

This compound is an aromatic organic compound featuring an isocyanate functional group attached to an ethyl-substituted phenyl ring. These features make it a valuable reagent for the synthesis of a variety of derivatives, particularly ureas and carbamates.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 68 °C at 1 mmHg | [2] |

| Density | 1.024 g/mL at 25 °C | [2] |

| Refractive Index | 1.5250-1.5290 at 20 °C | [1] |

| CAS Number | 23138-50-3 |

Synthesis of this compound

There are two primary synthetic routes to this compound detailed in this guide: the phosgenation of 4-ethylaniline and the Curtius rearrangement of 4-ethylbenzoyl azide.

Synthesis Route 1: Phosgenation of 4-Ethylaniline

This common industrial method involves the reaction of 4-ethylaniline with phosgene or a phosgene equivalent, such as triphosgene. The synthesis begins with the nitration of ethylbenzene, followed by the reduction of the resulting 4-ethylnitrobenzene to 4-ethylaniline.

Step 1: Nitration of Ethylbenzene to 4-Ethylnitrobenzene [3][4]

-

Safety Note: Concentrated nitric and sulfuric acids are highly corrosive. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Prepare a nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a flask submerged in an ice-water bath, ensuring the temperature is kept low.[5]

-

To the cooled nitrating mixture, add 15 mL of ethylbenzene dropwise with vigorous stirring, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and then water again.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting mixture of isomers can be separated by fractional distillation to isolate 4-ethylnitrobenzene.

Step 2: Reduction of 4-Ethylnitrobenzene to 4-Ethylaniline [3]

-

In a round-bottom flask, combine 4-ethylnitrobenzene (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 5:2:1 ratio).

-

Heat the mixture to reflux with vigorous stirring for 1-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and make it strongly alkaline by carefully adding a concentrated sodium hydroxide solution.

-

Extract the product with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-ethylaniline.

Step 3: Phosgenation of 4-Ethylaniline to this compound [6]

-

Safety Note: Triphosgene is a toxic substance and a source of phosgene. Handle with extreme caution in a well-ventilated fume hood.

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4-ethylaniline (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath and add triethylamine (2.1 equivalents).

-

Slowly add a solution of triphosgene (0.36 equivalents) in dichloromethane in small portions, maintaining the internal temperature between 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding water and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, the solvent is removed under reduced pressure to yield this compound, which can be purified by vacuum distillation.

Synthesis Route 2: Curtius Rearrangement

The Curtius rearrangement provides an alternative pathway to this compound from 4-ethylbenzoic acid. This multi-step synthesis involves the formation of an acyl azide intermediate, which then rearranges to the isocyanate upon heating.[4][7]

Step 1: Synthesis of 4-Ethylbenzoyl Chloride [5]

-

In a round-bottom flask, add 4-ethylbenzoic acid (1 equivalent) to thionyl chloride (excess, e.g., 3-4 equivalents).

-

Heat the mixture at reflux for 4 hours.

-

After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining crude 4-ethylbenzoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of 4-Ethylbenzoyl Azide [8]

-

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care and appropriate safety measures. Acyl azides can be explosive and should not be isolated unless necessary; it is often preferable to generate and use them in situ.

-

Dissolve 4-ethylbenzoyl chloride (1 equivalent) in acetone and cool the solution to 0 °C.

-

Separately, dissolve sodium azide (1.1 equivalents) in water and cool to 0 °C.

-

Slowly add the aqueous sodium azide solution to the acetone solution of the acyl chloride with vigorous stirring, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

The product can be extracted into an organic solvent. For the subsequent Curtius rearrangement, it is often used directly in solution without isolation.

Step 3: Curtius Rearrangement to this compound [3][4]

-

The solution of 4-ethylbenzoyl azide in an inert, high-boiling solvent (e.g., toluene) is heated to reflux.

-

The rearrangement occurs with the evolution of nitrogen gas to form this compound.

-

The reaction is typically complete when gas evolution ceases.

-

The resulting solution of this compound can be used directly for subsequent reactions, or the product can be isolated by vacuum distillation after removal of the solvent.

Applications in Drug Discovery and Development

The isocyanate group is a highly reactive electrophile that readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is extensively utilized in medicinal chemistry to synthesize urea and carbamate derivatives, which are common pharmacophores in a wide range of therapeutic agents.

Synthesis of N,N'-Disubstituted Ureas

A primary application of this compound is in the synthesis of N,N'-disubstituted ureas. The reaction with a primary or secondary amine is typically rapid and high-yielding.

-

Dissolve the desired amine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran in a reaction flask.

-

To this solution, add this compound (1 equivalent) dropwise at room temperature with stirring.

-

The reaction is often exothermic and proceeds to completion within a few hours. Monitor the reaction by TLC.

-

The urea product often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Aryl Urea Derivatives as Kinase Inhibitors

The diaryl urea moiety is a key structural feature in several multi-kinase inhibitors used in oncology.[9] A prominent example is Sorafenib, which is used in the treatment of certain types of kidney and liver cancer. The urea linkage is crucial for binding to the ATP-binding site of kinases in the Ras/Raf/MEK/ERK signaling pathway, thereby inhibiting tumor cell proliferation and angiogenesis.[10] Researchers can use this compound to synthesize novel sorafenib analogues by reacting it with various substituted anilines, allowing for the exploration of structure-activity relationships.

Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors

Substituted phenyl ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[11] This enzyme is involved in the metabolism of anti-inflammatory and vasodilatory fatty acid epoxides. Inhibition of sEH can therefore be a therapeutic strategy for managing inflammation, pain, and hypertension. This compound serves as a valuable building block for creating libraries of urea-based sEH inhibitors for pharmacological evaluation. Studies have shown that replacing adamantyl groups with substituted phenyl groups in urea-based sEH inhibitors can improve their pharmacokinetic profiles.[11]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for professionals engaged in drug discovery and medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for creating diverse libraries of urea and carbamate derivatives. The established importance of the aryl urea scaffold in clinically relevant drugs underscores the potential of this compound in the development of novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

- 1. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosgenation Reactions with Phosgene from Triphosgene | Semantic Scholar [semanticscholar.org]

A Technical Safety Guide to 4-Ethylphenyl Isocyanate for Research and Development

Abstract: This document provides a comprehensive technical analysis of the safety data for 4-Ethylphenyl isocyanate (CAS: 23138-50-3), a reactive chemical intermediate used in various research and drug development applications. It is intended for researchers, scientists, and professionals who handle this compound. This guide consolidates key quantitative safety data, outlines emergency procedures, and details necessary personal protective equipment and handling protocols. The information is presented through structured tables and logical diagrams to ensure clarity and rapid comprehension of the associated hazards and mitigation strategies.

Chemical Identification and Properties

This compound is an organic compound characterized by an isocyanate functional group attached to an ethylphenyl ring.[1][2] Its high reactivity, particularly with nucleophiles like water, alcohols, and amines, makes it a valuable synthetic building block but also necessitates stringent safety precautions.[3][4]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-ethyl-4-isocyanatobenzene | [1][5] |

| Synonyms | p-Ethylphenyl isocyanate, Benzene, 1-ethyl-4-isocyanato- | [1][2] |

| CAS Number | 23138-50-3 | [1][2][5] |

| Molecular Formula | C₉H₉NO | [1][5] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Appearance | Clear to pale yellow liquid | [5] |

| Density | 1.024 g/mL at 25 °C | [2] |

| Boiling Point | 68 °C @ 1 mm Hg | [2] |

| Flash Point | 190 °F / 87.8 °C | [2] |

| Water Solubility | 61.83 mg/L at 25 °C (reacts) | [2] |

| Refractive Index | 1.5250-1.5290 @ 20 °C |[5] |

Hazard Analysis and GHS Classification

Under the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with multiple risk factors.[6] It poses significant acute toxicity risks through oral, dermal, and inhalation routes and is a known irritant to the skin, eyes, and respiratory system.[1][6] Furthermore, it is a respiratory sensitizer, meaning it can cause allergy or asthma-like symptoms upon inhalation.[7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 / 4 | H301 / H302 | Toxic if swallowed / Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227 | Combustible liquid |

Experimental Protocol Considerations

The data presented in a Safety Data Sheet is derived from standardized experimental tests. While the full, detailed protocols are typically not published within an SDS, they adhere to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Toxicity (LD₅₀/LC₅₀): Values for oral, dermal, and inhalation toxicity (e.g., H302, H312, H332) are determined using OECD Test Guidelines 420, 402, and 403, respectively, or equivalent methods. These tests involve administering the substance to laboratory animals under controlled conditions to determine the dose that is lethal to 50% of the test population.

-

Skin and Eye Irritation: The classifications "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are typically based on studies following OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).[1][6] These protocols involve applying the substance to the skin or eyes of test animals and observing for effects like redness, swelling, and corneal opacity over a set period.

-

Sensitization: The determination that a chemical may cause respiratory sensitization (H334) often involves animal studies (e.g., mouse IgE tests) or substantial evidence from human exposure incidents.

-

Flash Point: The flash point is determined using a standardized apparatus, such as a Pensky-Martens closed-cup tester (e.g., ASTM D93). This experiment identifies the lowest temperature at which the liquid's vapors will ignite when exposed to an ignition source.

Safe Handling and Exposure Control

Due to its hazardous properties, a strict workflow must be followed when handling this compound. Engineering controls, such as a certified chemical fume hood, are mandatory to control vapor inhalation.[8]

The use of appropriate PPE is non-negotiable to prevent skin contact, eye damage, and inhalation.[8] All personnel must be trained on the proper use and limitations of their PPE.[8]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm. All personnel should be familiar with the location of safety showers, eyewash stations, and first-aid kits.

Specific First-Aid Measures:

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.

-

Skin Contact: Take off all contaminated clothing at once. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[9] Seek medical advice if irritation develops or persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Remove contact lenses if it is safe to do so.[6] Immediate medical attention from an ophthalmologist is required.

-

Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting.[10] Call a poison control center or doctor for treatment advice immediately.[6]

References

- 1. This compound | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | CAS 23138-50-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. icheme.org [icheme.org]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. What should I pay attention to when using ethyl isocyanate? - Knowledge [allgreenchems.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Ethylphenyl Isocyanate

For researchers, scientists, and professionals engaged in drug development, the meticulous handling of reactive chemical compounds is paramount to ensuring laboratory safety and experimental integrity. 4-Ethylphenyl isocyanate, a key reagent in various synthetic applications, requires stringent adherence to specific handling and storage protocols due to its hazardous properties. This technical guide provides a comprehensive overview of the necessary precautions, incorporating quantitative data, procedural logic, and clear visualizations to facilitate safe and effective laboratory practices.

Properties and Hazards

This compound (CAS No: 23138-50-3) is a combustible liquid that is toxic if swallowed or inhaled.[1] It is known to cause skin and eye irritation, and may lead to allergic reactions or asthma-like symptoms upon inhalation.[1][2] The compound is also sensitive to moisture.[3]

Quantitative Data for Safe Handling

The following table summarizes the key quantitative data available for this compound. It is crucial to always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

| Property | Value | Source(s) |

| Purity | >97.0% (GC) / ≥97.5% (GC) | [1][4] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Physical State | Liquid | [1][4] |

| Appearance | Clear to slightly turbid, colorless to pale yellow | [4] |

| Flash Point | Not explicitly stated for this compound, but a similar compound, 4-Chlorophenyl isocyanate, has a flash point of 90 °C (194 °F). Isocyanates, in general, are combustible. | [5] |

| Refractive Index | 1.5250-1.5290 @ 20°C | [4] |

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound necessitates the use of appropriate engineering controls and personal protective equipment to minimize exposure. All operations should be conducted within a certified chemical fume hood.

A logical workflow for handling this compound is outlined below:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.[6]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[6]

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[6][7]

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]

Storage and Incompatibility

Proper storage of this compound is critical to maintaining its stability and preventing hazardous reactions. The compound should be stored in a cool, dry, and well-ventilated area.[8] It is essential to keep the container tightly closed to protect it from moisture, as isocyanates can react with water to produce carbon dioxide gas, which may lead to a pressure buildup in sealed containers.[5][8]

The following diagram illustrates the key incompatibilities of this compound:

Experimental Protocols: Spill and Waste Disposal

Accidental Release Measures:

In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Remove all sources of ignition.[5] Absorb the spill with an inert material, such as sand or diatomite, and collect it into a suitable, closed container for disposal.[3][5] Do not use water for cleanup as it will react with the isocyanate.[5]

Waste Disposal:

Dispose of waste materials, including contaminated absorbents and empty containers, in accordance with all applicable federal, state, and local environmental regulations.[6] Containers should be kept in suitable, closed containers for disposal.[8]

First-Aid Measures

In case of exposure, immediate medical attention is required. The following are general first-aid guidelines:

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, call a poison center or physician.[1][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[1]

By adhering to the precautions and procedures outlined in this guide, researchers and scientists can significantly mitigate the risks associated with the handling and storage of this compound, fostering a safer and more productive research environment.

References

- 1. This compound | 23138-50-3 | TCI AMERICA [tcichemicals.com]

- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

Spectroscopic Profile of 4-Ethylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Ethylphenyl isocyanate (C₉H₉NO), a crucial reagent in synthetic organic chemistry. The information presented herein, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, is intended to aid in the identification, characterization, and quality control of this compound in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: 1-ethyl-4-isocyanatobenzene[1]

-

Molecular Formula: C₉H₉NO[1]

-

Molecular Weight: 147.17 g/mol [1]

-

CAS Number: 23138-50-3[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2270 - 2250 | -N=C=O asymmetric stretch | Strong |

| ~2970 - 2870 | C-H stretch (alkyl) | Medium |

| ~1600, ~1500 | C=C stretch (aromatic) | Medium |

| ~1460 | C-H bend (alkyl) | Variable |

| ~830 | C-H out-of-plane bend | Strong |

Data is synthesized from typical values for isocyanates and substituted benzenes. The strong absorption band in the 2270-2250 cm⁻¹ region is highly characteristic of the isocyanate functional group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | Doublet | 2H | Aromatic (Ha) |

| ~7.10 | Doublet | 2H | Aromatic (Hb) |

| ~2.65 | Quartet | 2H | Methylene (-CH₂) |

| ~1.25 | Triplet | 3H | Methyl (-CH₃) |

Solvent: CDCl₃. Data is based on typical values for para-substituted ethylbenzene derivatives.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Aromatic (quaternary, C-Et) |

| ~132 | Isocyanate (-N=C=O) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (quaternary, C-NCO) |

| ~119 | Aromatic (CH) |

| ~28 | Methylene (-CH₂) |

| ~15 | Methyl (-CH₃) |

Solvent: CDCl₃. Data is based on typical values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

| m/z | Assignment |

| 147 | [M]⁺ (Molecular ion) |

| 132 | [M - CH₃]⁺ |

| 118 | [M - C₂H₅]⁺ or [M - NCO+H]⁺ |

| 104 | [M - NCO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on the structure. The molecular ion peak at m/z 147 corresponds to the molecular weight of the compound.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Infrared (IR) Spectroscopy Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.[3]

-

Sample Preparation: A small drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the sample is placed directly on the ATR crystal.[2]

-

Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Key peaks are identified and assigned to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[4]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS. The peaks are integrated (for ¹H NMR) and assigned to the respective nuclei in the molecule.[6]

Mass Spectrometry (MS) Protocol

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.[7]

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Ionization: The sample is introduced into the ion source. For GC-MS, the compound is first vaporized and separated on the GC column before entering the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[7]

-

Detection: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. d-nb.info [d-nb.info]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Ethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Ethylphenyl isocyanate. This document details the expected chemical shifts and coupling constants, outlines the experimental protocols for acquiring the spectra, and presents the data in a clear, tabular format for easy reference.

Introduction

This compound is an organic compound with the chemical formula C₉H₉NO. As a reactive isocyanate, it is a valuable building block in the synthesis of various pharmaceuticals and other organic materials. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide serves as a practical reference for researchers working with this compound, providing the necessary spectral data and methodologies for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and spectral databases.

¹H NMR Spectral Data Summary

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| H-a | ~1.2 | Triplet | 3H | ~7.6 Hz |

| H-b | ~2.6 | Quartet | 2H | ~7.6 Hz |

| H-c | ~7.0 - 7.2 | Multiplet | 4H | - |

¹³C NMR Spectral Data Summary

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | ~15.5 |

| C-2 | ~28.5 |

| C-3 | ~128.0 |

| C-4 | ~129.5 |

| C-5 | ~130.0 |

| C-6 | ~142.0 |

| C-7 (-NCO) | ~125.0 |

Note: The chemical shift of the isocyanate carbon (C-7) can be broad and sometimes difficult to observe due to its quadrupolar relaxation and chemical exchange dynamics.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following section details the recommended experimental protocols for ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm) in organic solvents.

-

Handling of a Reactive Compound : this compound is a reactive compound, particularly towards moisture and nucleophiles. It is advisable to use dry solvents and handle the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The NMR tube should be flame-dried and cooled under a stream of inert gas before use.

-

Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the instrument and the specific experimental goals.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency : 300-600 MHz

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay : 1-5 seconds

-

Number of Scans : 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

Spectral Width : A spectral width of 10-15 ppm is generally adequate.

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency : 75-150 MHz

-

Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Acquisition Time : 1-2 seconds

-

Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width : A spectral width of 200-250 ppm is typically used.

Visualizations

The following diagrams illustrate the molecular structure with proton and carbon designations and a general workflow for NMR spectral acquisition.

Caption: Molecular structure of this compound with proton and carbon numbering.

Caption: General experimental workflow for NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectroscopy of the N=C=O Stretch in 4-Ethylphenyl Isocyanate

This technical guide provides a comprehensive overview of the principles and practices for analyzing the isocyanate (N=C=O) functional group of 4-ethylphenyl isocyanate using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the characteristic vibrational frequency of the isocyanate group, outlines experimental protocols for sample analysis, and presents a logical workflow for the spectroscopic process.

The Isocyanate (N=C=O) Asymmetric Stretch

The isocyanate functional group is a key reactive moiety in various chemical syntheses, including the formation of polyurethanes. Infrared spectroscopy is an ideal analytical technique for the qualitative and quantitative analysis of isocyanates.[1][2][3] This is primarily due to the strong and distinct absorption band arising from the asymmetric stretching vibration of the N=C=O group. This absorption occurs in a region of the infrared spectrum, between 2250 and 2275 cm⁻¹, which is typically devoid of other common vibrational modes, making it an excellent diagnostic peak.[1][2][4] The high intensity of this band is attributed to the significant change in the dipole moment during the vibrational motion.[2]

For this compound, an aromatic isocyanate, the N=C=O stretching frequency is expected to fall squarely within this range. The electronic effects of the ethyl-substituted phenyl ring have a minimal effect on the position of this characteristic band. The presence of this intense absorption provides a reliable "fingerprint" for identifying the isocyanate group and can be used to monitor the progress of reactions where the isocyanate is consumed, such as in the formation of urethanes.[5]

Quantitative Data Summary

The following table summarizes the key infrared absorption data for the isocyanate functional group relevant to this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Isocyanate (N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, Broad |

Table 1: Characteristic Infrared Absorption Data for the Isocyanate Group.[1][2][4][6]

Experimental Protocols

Accurate and reproducible FTIR analysis of this compound, which is a liquid at room temperature, depends on meticulous sample preparation and consistent instrument setup.[7][8] Two primary methods are suitable for this analysis: the liquid cell (transmission) method and the Attenuated Total Reflectance (ATR) method.

Method 1: Liquid Cell (Transmission) Spectroscopy

This traditional method involves placing a thin film of the liquid sample between two infrared-transparent salt plates.

-

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable liquid cell or KBr/NaCl salt plates

-

Pasteur pipette or syringe

-

Volatile solvent for cleaning (e.g., dichloromethane, isopropanol)

-

Desiccator for storing salt plates

-

-

Procedure:

-

Instrument Setup: Configure the FTIR spectrometer to scan the mid-IR range (typically 4000 to 400 cm⁻¹).[7] Set the resolution to 4 cm⁻¹ and select an appropriate number of scans (e.g., 16 or 32) to average for a good signal-to-noise ratio.[6]

-

Background Spectrum: Acquire a background spectrum with the empty, clean salt plates (or an empty liquid cell) in the sample holder. This is crucial for subtracting the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Preparation: Place a single, small drop of this compound onto the face of one of the salt plates.[9][10] Carefully place the second plate on top and give it a slight turn to spread the liquid into a thin, uniform film without air bubbles.[9]

-

Data Acquisition: Mount the "sandwiched" plates onto the sample holder in the spectrometer and acquire the sample spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly by wiping with a tissue and washing with a suitable solvent like dichloromethane or isopropanol.[9] The plates must be completely dry before being stored in a desiccator to prevent damage from moisture.[10]

-

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, convenient method that requires minimal sample preparation. It is ideal for both neat liquids and solutions.

-

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[7]

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol)

-

Soft, lint-free tissue

-

-

Procedure:

-

Instrument Setup: Configure the spectrometer settings as described in the transmission method (4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).[6][7]

-

Background Spectrum: Ensure the ATR crystal surface is perfectly clean.[11] Acquire a background spectrum with the clean, empty crystal. For solution studies, the background should be of the pure solvent.[12]

-

Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.[11][12]

-

Data Acquisition: If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact. Initiate the sample scan.

-

Cleaning: After the measurement, clean the sample from the crystal surface using a soft tissue dampened with isopropanol. Ensure the crystal is completely clean and dry before the next measurement.[7]

-

Workflow for FTIR Analysis of this compound

The following diagram illustrates the logical workflow for the infrared analysis of this compound, from sample handling to final data interpretation.

Caption: A workflow diagram for the FTIR analysis of this compound.

References

- 1. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 2. Analysis of Infrared spectroscopy FTIR [unitechlink.com]

- 3. agilent.com [agilent.com]

- 4. Chemistry: Infrared of isocyanates [openchemistryhelp.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Isocyanate de 4-éthylphényle, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Ethylphenyl isocyanate

For Immediate Release

This whitepaper provides an in-depth technical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Ethylphenyl isocyanate (C₉H₉NO). Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed examination of the compound's fragmentation pathways, quantitative mass spectral data, and a standardized experimental protocol for its analysis.

Executive Summary

The analysis of this compound by mass spectrometry reveals a characteristic fragmentation pattern dominated by cleavages related to the ethyl substituent and the isocyanate functional group. The molecular ion is readily observed, and the subsequent fragmentation cascade provides valuable structural information. This guide presents the quantitative data from the National Institute of Standards and Technology (NIST) database, proposes a detailed fragmentation mechanism, and outlines a typical experimental workflow for obtaining the mass spectrum.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The data presented in Table 1 has been compiled from the NIST Mass Spectrometry Data Center.[1] The molecular weight of this compound is 147.17 g/mol .[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 147 | 75 | [M]⁺ (Molecular Ion) |

| 132 | 100 | [M - CH₃]⁺ |

| 118 | 20 | [M - C₂H₅]⁺ or [M - NCO + H]⁺ |

| 104 | 30 | [M - NCO]⁺ |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | 15 | [C₅H₅]⁺ |

| 51 | 10 | [C₄H₃]⁺ |

Table 1: Mass Spectrometry Fragmentation Data for this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) follows logical pathways characteristic of alkyl-substituted aromatic compounds. The stability of the aromatic ring results in a relatively abundant molecular ion peak.

The fragmentation cascade is initiated by the ionization of the molecule, forming the molecular ion at m/z 147. The most prominent fragmentation pathways are:

-

Benzylic Cleavage: The most favorable cleavage occurs at the benzylic position, leading to the loss of a methyl radical (•CH₃) to form the highly stable secondary benzylic carbocation at m/z 132. This fragment is the base peak in the spectrum, indicating its high stability.

-

Loss of the Ethyl Group: Cleavage of the entire ethyl group (•C₂H₅) results in a fragment at m/z 118.

-

Cleavage of the Isocyanate Group: The isocyanate group (-NCO) can be lost as a neutral radical, leading to the formation of the ethylphenyl cation at m/z 104.

-

Formation of the Tropylium Ion: Rearrangement of the ethylphenyl cation (m/z 104) through the loss of a neutral acetylene molecule (C₂H₂) can lead to the formation of the highly stable tropylium ion at m/z 91.

-

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring leads to the characteristic phenyl cation at m/z 77 and subsequent smaller fragments at m/z 65 and 51.

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section details a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

3.1. Sample Preparation

A dilute solution of this compound (e.g., 100 µg/mL) is prepared in a high-purity volatile solvent such as dichloromethane or hexane. It is crucial to use a dry solvent due to the reactivity of the isocyanate group with water.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Solvent Delay: A suitable solvent delay is used to prevent the solvent peak from entering the mass spectrometer.

Figure 2: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and provides clear structural information. The dominant fragmentation pathways involve cleavages at the benzylic position and the loss of the isocyanate functional group. The data and protocols presented in this guide serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

References

The Isocyanate Group: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The isocyanate group (-N=C=O) is a highly reactive functional group of paramount importance in a wide range of chemical and biological applications, from the synthesis of polyurethane polymers to the development of novel therapeutic agents. Its reactivity stems from the electrophilic nature of the central carbon atom, making it susceptible to attack by a variety of nucleophiles. This technical guide provides an in-depth exploration of the reactivity of the isocyanate group, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Reactivity Principles

The fundamental reactivity of the isocyanate group is dictated by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which render the central carbon atom highly electrophilic. This makes it a prime target for nucleophilic attack. The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Primary Alcohols > Water > Thiols

This order is influenced by the nucleophilicity and steric hindrance of the attacking species. Electron-donating groups attached to the isocyanate's organic substituent (R-group) decrease its reactivity, while electron-withdrawing groups enhance it.

Reactions with Nucleophiles

Reaction with Alcohols to Form Urethanes

The reaction of an isocyanate with an alcohol produces a urethane (also known as a carbamate). This reaction is the cornerstone of polyurethane chemistry. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon, followed by a proton transfer.

Reaction Mechanism:

R-N=C=O + R'-OH → R-NH-CO-OR'

This reaction is often catalyzed by tertiary amines or organometallic compounds, such as dibutyltin dilaurate (DBTDL). Catalysts can significantly increase the reaction rate by activating either the isocyanate or the alcohol.

Reaction with Amines to Form Ureas

Isocyanates react rapidly and exothermically with primary and secondary amines to form substituted ureas. This reaction is typically much faster than the reaction with alcohols and usually does not require a catalyst. The high reactivity is attributed to the greater nucleophilicity of the amine nitrogen compared to the alcohol oxygen.

Reaction Mechanism:

R-N=C=O + R'R''NH → R-NH-CO-NR'R''

Reaction with Water

The reaction of an isocyanate with water proceeds in two main steps. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then decomposes to yield a primary amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reaction is fundamental to the production of polyurethane foams, where the liberated CO2 acts as a blowing agent.[1]

Reaction Mechanism:

-

R-N=C=O + H₂O → [R-NH-COOH] (Carbamic Acid)

-

[R-NH-COOH] → R-NH₂ + CO₂

-

R-N=C=O + R-NH₂ → R-NH-CO-NH-R (Urea)

Reaction with Thiols to Form Thiocarbamates

Thiols react with isocyanates to form thiocarbamates. This reaction is generally slower than the reaction with alcohols and is often catalyzed by tertiary amines. The lower reactivity of thiols is due to the lower basicity of the sulfur atom compared to the oxygen atom in alcohols.

Reaction Mechanism:

R-N=C=O + R'-SH → R-NH-CO-SR'

Quantitative Data on Isocyanate Reactivity

The following tables summarize key quantitative data on the reactivity of isocyanates with various nucleophiles under different conditions.

Table 1: Relative Reaction Rates of Phenyl Isocyanate with Various Nucleophiles

| Nucleophile | Relative Rate |

| Primary Aliphatic Amine | ~100,000 |

| Secondary Aliphatic Amine | ~20,000 - 50,000 |

| Primary Aromatic Amine | ~200 - 300 |

| Primary Hydroxyl | 100 |

| Water | 100 |

| Secondary Hydroxyl | ~30 |

Data compiled from various sources, providing a general trend.[2]

Table 2: Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Various Alcohols

| Alcohol | Solvent | Catalyst | Rate Constant (L mol⁻¹ s⁻¹) | Temperature (°C) |

| n-Butanol | Toluene | None | 1.2 x 10⁻⁴ | 25 |

| sec-Butanol | Toluene | None | 0.4 x 10⁻⁴ | 25 |

| n-Butanol | Toluene | Triethylamine | 2.5 x 10⁻² | 25 |

| n-Butanol | Acetonitrile | None | 8.5 x 10⁻⁴ | 20 |

This data is illustrative and highly dependent on specific reaction conditions.

Table 3: Activation Energies for the Reaction of Phenyl Isocyanate with Alcohols

| Alcohol | Catalyst | Activation Energy (kJ/mol) |

| 1-Propanol | None | ~54 |

| 1-Propanol | Ferric Acetylacetonate | ~29.5 |

| Various Primary Alcohols | Uncatalyzed | 17-54 |

Catalysts significantly lower the activation energy of the reaction.[3][4]

Experimental Protocols

Protocol 1: Determination of Isocyanate Content by Titration (ASTM D2572)

This method determines the percent isocyanate (%NCO) content of a sample by reacting it with an excess of di-n-butylamine (DBA) to form a urea. The unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid.

Materials:

-

Isocyanate-containing sample

-

Di-n-butylamine (DBA) solution in a suitable solvent (e.g., toluene or THF)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Methanol or Isopropanol

-

Bromophenol blue indicator (optional, for manual titration)

-

Erlenmeyer flasks, burette, magnetic stirrer

Procedure:

-

Accurately weigh a sample containing a known amount of isocyanate into a dry Erlenmeyer flask.

-

Add a known excess volume of the standardized DBA solution to the flask.

-

Stopper the flask and stir the mixture for a specified time (e.g., 15 minutes) to ensure complete reaction.

-

Add a sufficient amount of methanol or isopropanol to the flask.

-

Add a few drops of bromophenol blue indicator if performing a manual titration.

-

Titrate the solution with the standardized HCl solution until the endpoint is reached (a color change from blue to yellow for the indicator, or the point of maximum inflection in a potentiometric titration).

-

Perform a blank titration using the same procedure but without the isocyanate sample.

-

Calculate the %NCO using the following formula: %NCO = [(B - V) * N * 4.202] / W Where:

-

B = volume of HCl for the blank titration (mL)

-

V = volume of HCl for the sample titration (mL)

-

N = normality of the HCl solution

-

W = weight of the sample (g)

-

4.202 is a constant derived from the molecular weight of the NCO group.

-

Protocol 2: In-Situ Monitoring of Isocyanate Reactions using FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for real-time monitoring of isocyanate reactions. The strong and distinct absorbance of the N=C=O stretching vibration around 2270 cm⁻¹ allows for the direct tracking of isocyanate consumption.

Materials and Equipment:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe

-

Reaction vessel equipped with a port for the ATR probe

-

Isocyanate and nucleophile reactants

-

Anhydrous solvent

Procedure:

-

Set up the reaction vessel with the ATR probe inserted and ensure a good seal.

-

Charge the reactor with the solvent and the nucleophile.

-

Record a background spectrum of the initial mixture.

-

Initiate the reaction by adding the isocyanate to the vessel.

-

Immediately begin acquiring FT-IR spectra at regular intervals (e.g., every 30-60 seconds).

-

Monitor the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹.

-

The concentration of the isocyanate can be quantified using the Beer-Lambert law, often by creating a calibration curve. The disappearance of the peak indicates the completion of the reaction.

Visualizations

Reaction of Isocyanate with an Alcohol

Caption: Formation of a urethane from an isocyanate and an alcohol.

Experimental Workflow for Kinetic Analysis

Caption: A typical workflow for studying isocyanate reaction kinetics.

Signaling Pathway of Isocyanate-Induced Cellular Damage

Isocyanate exposure can lead to cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Caption: Simplified signaling cascade of isocyanate-induced apoptosis.

Conclusion

The isocyanate group's versatile reactivity makes it a cornerstone of modern chemistry, with applications spanning from industrial polymers to life-saving pharmaceuticals. A thorough understanding of its reaction kinetics, mechanisms, and the factors that influence its reactivity is crucial for researchers and developers in these fields. The protocols and data presented in this guide offer a comprehensive resource for the study and application of isocyanate chemistry. As research continues, a deeper understanding of the biological interactions of isocyanates will be vital for ensuring their safe and effective use in all applications.

References

Core Concepts: The Electrophilicity of Aromatic Isocyanates

An In-depth Technical Guide to the Electrophilicity of 4-Ethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electrophilic nature of this compound, a key aromatic isocyanate intermediate. Understanding its reactivity is crucial for controlling chemical reactions in various applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. This document outlines the electronic effects influencing its reactivity, presents relevant quantitative data, details experimental protocols for its characterization, and visualizes key concepts and workflows.

The isocyanate functional group (-N=C=O) is inherently electrophilic. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen. This arrangement creates a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack.[1] The general reactivity of isocyanates involves the addition of a nucleophile to the carbonyl carbon.[2][3][4]

For aromatic isocyanates, such as this compound, substituents on the phenyl ring play a critical role in modulating the electrophilicity of the isocyanate carbon. The electronic properties of these substituents can either enhance or diminish the reactivity.

-

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the aromatic ring (e.g., -NO₂, -CN, -CF₃) increase the partial positive charge on the isocyanate carbon. This enhances the electrophilicity and increases the reaction rate with nucleophiles.[1][2]

-

Electron-Donating Groups (EDGs): Substituents that push electron density into the aromatic ring (e.g., alkyl groups like ethyl, alkoxy groups) decrease the partial positive charge on the isocyanate carbon. This attenuates the electrophilicity and slows the reaction rate with nucleophiles.[1][2]

Analysis of this compound

This compound (CAS 23138-50-3) features an ethyl group (-CH₂CH₃) at the para position of the phenyl ring.[5][6] The ethyl group is characterized as a weak electron-donating group (EDG). It influences the aromatic system through two primary mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than the sp² hybridized carbons of the benzene ring, leading to a net donation of electron density through the sigma bond framework.[7]

-

Hyperconjugation: The σ-electrons of the C-H bonds in the ethyl group can overlap with the π-system of the benzene ring, effectively donating electron density and stabilizing the ring.

Consequently, the 4-ethyl group increases the electron density within the phenyl ring, which in turn reduces the electrophilicity of the isocyanate carbon atom compared to unsubstituted phenyl isocyanate. This makes this compound less reactive towards nucleophiles than its counterparts bearing electron-withdrawing groups.

Quantitative Analysis: Hammett Substituent Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds.[8][9] The equation is given by:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant (hydrogen).

-

σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent.

-

ρ (Rho) is the reaction constant , which depends on the reaction type and conditions.

A negative value for the Hammett substituent constant (σ) indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[9] The para-substituent constant (σₚ) is most relevant for this compound.

Table 1: Hammett Substituent Constants (σₚ) for Selected Groups

| Substituent | Hammett Constant (σₚ) | Electronic Effect |

| -NO₂ | +0.78 | Strong Electron-Withdrawing |

| -CN | +0.66 | Strong Electron-Withdrawing |

| -Cl | +0.23 | Weak Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ (Methyl) | -0.17 | Weak Electron-Donating |

| -C₂H₅ (Ethyl) | -0.15 | Weak Electron-Donating |

| -OCH₃ | -0.27 | Moderate Electron-Donating |

| -NH₂ | -0.66 | Strong Electron-Donating |

Data sourced from established physical organic chemistry tables.[10][11]

As shown in Table 1, the ethyl group has a σₚ value of -0.15, confirming its character as a weak electron-donating group, slightly weaker than the methyl group.[10] This predicts that this compound will react more slowly with nucleophiles than unsubstituted phenyl isocyanate.

Visualization of Concepts and Workflows

Reaction Mechanism

Caption: Nucleophilic attack on the electrophilic carbon of the isocyanate.

Logical Relationship: Hammett Plot

Caption: Relationship between substituent electronic effects and reaction rate.

Experimental Workflow

Caption: Steps for determining reaction kinetics using IR spectroscopy.

Experimental Protocols for Assessing Electrophilicity

Directly measuring electrophilicity is complex; however, it can be effectively assessed by studying the kinetics of reactions with nucleophiles. A lower reaction rate constant corresponds to lower effective electrophilicity.

Protocol 1: Kinetic Analysis by FT-IR Spectroscopy

This method monitors the consumption of the isocyanate group over time.

Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with an alcohol.

Materials:

-

This compound (≥97.5%)[5]

-

Anhydrous 1-butanol (or other suitable alcohol)

-

Anhydrous toluene (or other non-protic solvent)

-

FT-IR spectrometer with a temperature-controlled liquid transmission cell (e.g., CaF₂ windows)

-

Gas-tight syringes

-

Volumetric flasks and pipettes

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous toluene (e.g., 0.05 M).

-

Prepare a stock solution of 1-butanol in anhydrous toluene. A large excess (e.g., 1.0 M) is used to ensure pseudo-first-order conditions.

-

-

Instrument Setup:

-

Set the FT-IR spectrometer to collect spectra in the range of 4000-650 cm⁻¹.

-

Equilibrate the temperature-controlled cell to the desired reaction temperature (e.g., 25°C).

-

Acquire a background spectrum of the pure solvent (toluene).

-

-

Reaction Initiation:

-

Inject the this compound solution into the IR cell and record an initial spectrum (t=0). The characteristic -N=C=O stretching peak should be prominent around 2275-2250 cm⁻¹.

-

Rapidly inject the 1-butanol solution into the cell, ensuring thorough mixing. This marks the start of the reaction.

-

-

Data Collection:

-

Immediately begin collecting spectra at fixed time intervals (e.g., every 60 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 2-3 half-lives).

-

-

Data Analysis:

-

For each spectrum, determine the absorbance of the isocyanate peak.

-

Plot the natural logarithm of the absorbance (ln[A]) versus time (t).

-

For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

-

Protocol 2: Competitive Reactivity Study by HPLC or GC-MS

This method compares the reactivity of this compound against a reference isocyanate.

Objective: To determine the relative reactivity of this compound compared to phenyl isocyanate.

Materials:

-

This compound

-

Phenyl isocyanate (reference standard)

-

A suitable nucleophile (e.g., benzylamine)

-

Anhydrous solvent (e.g., acetonitrile)

-

HPLC or GC-MS system with a suitable column

-

Autosampler vials

Methodology:

-

Solution Preparation:

-

Prepare a solution containing equimolar concentrations of this compound and phenyl isocyanate in acetonitrile (e.g., 0.1 M each).

-

Prepare a solution of benzylamine in acetonitrile with a concentration that is substoichiometric to the total isocyanate concentration (e.g., 0.1 M, to react with half of the total isocyanates).

-

-

Reaction:

-

In a vial, combine a known volume of the mixed isocyanate solution with an equal volume of the benzylamine solution.

-

Allow the reaction to proceed to completion at a controlled temperature.

-

-

Sample Analysis:

-

Develop an HPLC or GC-MS method capable of separating and quantifying the two starting isocyanates and the two resulting urea products (N-benzyl-N'-phenylurea and N-benzyl-N'-(4-ethylphenyl)urea).

-

Inject the final reaction mixture into the instrument.

-

-

Data Analysis:

-

Integrate the peak areas of the two urea products.

-

The ratio of the product peak areas directly reflects the relative reactivity of the two isocyanates. A higher concentration of the phenylurea product indicates that phenyl isocyanate is more reactive (more electrophilic) than this compound.

-

Applications in Drug Development and Synthesis